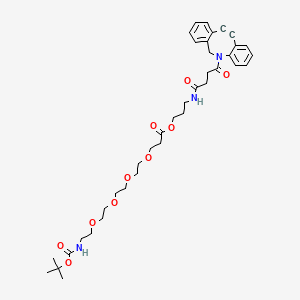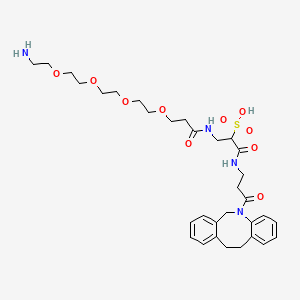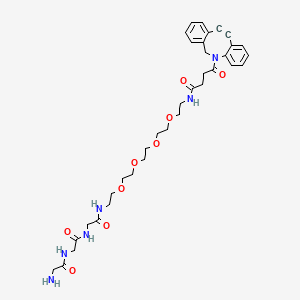
DBCO-C3-PEG4-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-C3-PEG4-NH-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells.
準備方法
Synthetic Routes and Reaction Conditions
DBCO-C3-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and a Boc-protected amine group. The synthesis typically involves:
Activation of DBCO: DBCO is activated to react with the PEG linker.
Conjugation with PEG: The activated DBCO is then conjugated with a PEG linker under controlled conditions.
Boc Protection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large-scale synthesis of the intermediate compounds.
Purification: High-performance liquid chromatography (HPLC) or other purification techniques to ensure high purity.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
DBCO-C3-PEG4-NH-Boc primarily undergoes:
Click Chemistry Reactions: The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature.
Boc Deprotection: Carried out using acidic reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products
SPAAC Reaction: Forms a stable triazole linkage between this compound and the azide-containing molecule.
Boc Deprotection: Yields the free amine derivative of the compound.
科学的研究の応用
DBCO-C3-PEG4-NH-Boc is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Used in the development of advanced materials and drug delivery systems.
作用機序
DBCO-C3-PEG4-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process selectively removes the target protein from the cell, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG linker.
DBCO-PEG1-NH-Boc: Contains a shorter PEG linker and is used for similar applications.
Uniqueness
DBCO-C3-PEG4-NH-Boc is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective in forming stable PROTACs and facilitating efficient protein degradation .
特性
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N3O10/c1-38(2,3)51-37(45)40-19-22-47-24-26-49-28-27-48-25-23-46-21-17-36(44)50-20-8-18-39-34(42)15-16-35(43)41-29-32-11-5-4-9-30(32)13-14-31-10-6-7-12-33(31)41/h4-7,9-12H,8,15-29H2,1-3H3,(H,39,42)(H,40,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONQRPDXRZGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














